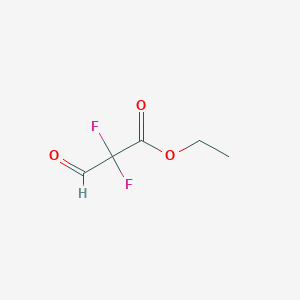

Ethyl 2,2-difluoro-3-oxopropanoate

Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern chemical sciences, profoundly impacting pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional metabolic and chemical stability to fluorinated compounds. alfa-chemistry.comnih.govchimia.ch This stability is a primary reason for their prevalence in drug design, as it can prevent metabolic oxidation, a common pathway for the elimination of foreign molecules from the body. mdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com

Fluorine's small size, comparable to a hydrogen atom, allows it to replace hydrogen in a molecule without causing significant steric distortion, while its high electronegativity—the highest of any element—can dramatically alter a molecule's electronic properties. chimia.chtandfonline.com These alterations can influence a compound's acidity (pKa), lipophilicity, and binding affinity to biological targets. mdpi.comtandfonline.com By modulating these properties, chemists can enhance a drug's potency, improve its membrane permeability and bioavailability, and fine-tune its pharmacokinetic profile. nih.govresearchgate.netnumberanalytics.com Beyond medicine, fluorinated compounds are integral to materials such as fluoropolymers used for non-stick coatings and specialty lubricants, as well as in liquid crystal displays and as catalysts in industrial processes. alfa-chemistry.comacs.org

The Role of α,α-Difluoro-β-Keto Esters as Versatile Synthetic Intermediates

Within the vast landscape of organofluorine chemistry, α,α-difluoro-β-keto esters represent a particularly valuable class of synthetic intermediates. nih.govbeilstein-journals.org These molecules possess multiple reactive sites, making them versatile building blocks for the construction of more complex fluorinated molecules. mdpi.com The gem-difluoro-α-carbon is flanked by two carbonyl groups (a ketone and an ester), which enhances the electrophilicity of the keto group and provides handles for a variety of chemical transformations. beilstein-journals.org

Their utility is demonstrated in their application for synthesizing difluoromethylated compounds and various fluorinated heterocycles. nih.govresearchgate.net For instance, they can undergo decarboxylative aldol (B89426) reactions to generate difluoroenolates, which are potent nucleophiles for forming new carbon-carbon bonds. nih.govnih.gov This strategy has been successfully applied to the synthesis of bioactive molecules, including GABAB agonists, highlighting the contribution of these esters to drug design. nih.govnih.gov The difluoromethylene (CF2) unit is considered a bioisostere of an oxygen atom or a carbonyl group, meaning it can mimic these groups in a biological context, potentially leading to enhanced activity or selectivity of a drug candidate. nih.govcas.cn The development of efficient synthetic routes to α,α-difluoro-β-keto esters and their subsequent chemical manipulations are active areas of research, aimed at expanding the toolbox for creating novel fluorinated pharmaceuticals and materials. researchgate.netuwaterloo.ca

Structural Features and Electronic Effects of Ethyl 2,2-difluoro-3-oxopropanoate

This compound is the simplest α,α-difluoro-β-keto ester. Its structure consists of an ethyl ester group connected to a carbonyl group via a carbon atom bearing two fluorine atoms (a gem-difluoro group). The presence of the two highly electronegative fluorine atoms at the α-position exerts significant electronic effects on the molecule.

The primary effect is a strong inductive electron withdrawal from the adjacent carbon atoms. This has several important consequences:

Increased Acidity of α-Protons: Although this specific molecule has no α-protons, in related α-fluoro-β-keto esters, the electron-withdrawing nature of fluorine increases the acidity of the α-protons, facilitating enolate formation.

Enhanced Electrophilicity: The inductive effect polarizes the carbon-oxygen bonds of both the ketone and the ester, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C5H6F2O3 | 152.09 | 367-69-1 |

| Ethyl 2,2-difluoro-3-oxobutanoate | C6H8F2O3 | 166.12 | 2266-48-0 nih.gov |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | C5H8F2O3 | 154.11 | 143698-04-8 epa.gov |

| Ethyl 3-bromo-2,2-difluoropropionate | C5H7BrF2O2 | 217.01 | 111773-24-1 chemicalbook.com |

Overview of Research Trajectories Pertaining to this compound

Research involving this compound and its derivatives has largely focused on its synthesis and its application as a versatile building block in organic synthesis. A key area of investigation has been the development of efficient methods to prepare this and related α,α-difluoro-β-keto esters. These methods often involve the fluorination of precursor β-keto esters or the construction of the difluorinated carbon center through multi-step sequences. researchgate.net

A significant research trajectory involves leveraging the unique reactivity of this compound for the synthesis of more complex, biologically relevant molecules. One notable example is its use in decarboxylative reactions. nih.govnih.gov Under the influence of a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)3), the compound can undergo decarboxylation to generate a difluoroenolate intermediate in situ. nih.govnih.gov This reactive species can then participate in subsequent reactions, such as aldol additions with a wide range of carbonyl compounds. This one-pot protocol provides a straightforward and environmentally friendly route (releasing only CO2) to α,α-difluoro-β-hydroxy ketones, which are valuable precursors for various fluorinated compounds. nih.gov This strategy has been successfully applied in the synthesis of GABA-B agonists, demonstrating its practical utility in medicinal chemistry. nih.gov

Furthermore, research explores the transformation of the ketone and ester functionalities of this compound and its derivatives. For example, the hydroxyl group in the corresponding reduced compound, ethyl 2,2-difluoro-3-hydroxypropanoate, can be oxidized to a ketone, while the ester can be reduced to an alcohol, opening up pathways to different classes of fluorinated molecules. The development of new reactions and catalytic systems that utilize α,α-difluoro-β-keto esters as substrates continues to be an active field, driven by the persistent demand for novel fluorinated compounds in various scientific disciplines. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c1-2-10-4(9)5(6,7)3-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMVUBHLNZQHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,2 Difluoro 3 Oxopropanoate

Esterification Approaches to α,α-Difluoro-β-Keto Esters

The synthesis of α,α-difluoro-β-keto esters, such as ethyl 2,2-difluoro-3-oxopropanoate, can be achieved through the esterification of the corresponding carboxylic acid. The Fischer esterification, a classic method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This equilibrium-driven reaction often requires heating and the removal of water to favor the formation of the ester. chemguide.co.uk For larger esters, the reaction mixture may be heated under reflux to reach equilibrium before separation by fractional distillation. chemguide.co.uk

While direct esterification of 2,2-difluoro-3-oxopropanoic acid is a plausible route, the stability and availability of the starting acid are crucial considerations. Alternative methods, such as those mediated by reagents like XtalFluor-E, have been developed for the direct esterification of carboxylic acids with perfluorinated alcohols, offering moderate to excellent yields. researchgate.net These methods may proceed through intermediates other than acyl fluorides. researchgate.net

Direct Fluorination Strategies for the Introduction of Gem-Difluoro Groups

Direct fluorination offers a more direct approach to introduce the gem-difluoro moiety onto a pre-existing β-keto ester framework. This can be accomplished using elemental fluorine or specialized fluorinating reagents.

Application of Fluorine Gas in Mediated Fluorination Reactions

The direct use of fluorine gas (F₂) for the synthesis of 2,2-difluoro-3-ketoesters has been explored. beilstein-journals.org While monofluorination of 2-ketoesters with fluorine gas has been implemented on a manufacturing scale, the selective synthesis of 2,2-difluoro derivatives presents a greater challenge. beilstein-journals.org Research has shown that the reaction of 1,3-diketones and 1,3-ketoester derivatives with fluorine gas in the presence of a mediating agent like quinuclidine (B89598) can yield 2,2-difluoro-1,3-dicarbonyl compounds. beilstein-journals.orgresearchgate.net In this process, quinuclidine is believed to react with fluorine to form a fluoride (B91410) ion and an electrophilic N-F fluorinating species in situ. beilstein-journals.orgresearchgate.net

A proposed mechanism involves the in-situ generated fluoride ion facilitating the enolization of the ketoester, while the electrophilic N-F species reacts with the neutral enol. researchgate.net This method provides a potential route for the scalable and cost-effective synthesis of difluoromethylene compounds. beilstein-journals.org

Utilizing Selective Fluorinating Reagents

A variety of electrophilic fluorinating reagents, often referred to as "F+" sources, have been developed to offer greater selectivity and milder reaction conditions compared to fluorine gas. acsgcipr.orgtcichemicals.com These reagents are designed to react with electron-rich species like enols or enolates. acsgcipr.org

Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent capable of fluorinating a range of substrates, including ketones. acsgcipr.orgsapub.org The fluorination of cyclic β-diketones with Selectfluor® can lead to both mono- and difluorinated products. sapub.org The reaction is proposed to proceed through the attack of the enol's carbon-carbon double bond on the Selectfluor® reagent. sapub.org For β-ketosulfonamides, electrophilic fluorination using Selectfluor® in the presence of cesium fluoride (CsF) in dimethylformamide (DMF) has been shown to produce β-keto-α,α-difluorosulfonamides in good to excellent yields. researchgate.net

Other N-F reagents, such as N-fluorobenzenesulfonimide , also serve as practical electrophilic fluorinating agents. acsgcipr.org Hypervalent iodine reagents, for instance, a stable fluorobenziodoxole, can be used for the mono- or difluorination of 1,3-dicarbonyl compounds. researchgate.net

The choice of reagent and reaction conditions is critical in controlling the degree of fluorination and achieving the desired 2,2-difluoro product.

Multi-Step Synthesis from Precursors

Multi-step synthetic sequences starting from readily available precursors provide alternative and often more controlled pathways to this compound and related compounds.

Pathways Involving Difluorinated Acetates

One common strategy involves the use of difluorinated acetate (B1210297) derivatives as building blocks. A notable example is the Claisen condensation reaction. In this approach, ethyl difluoroacetate (B1230586) can be reacted with ethyl acetate in the presence of a base, such as sodium ethoxide, to form ethyl 4,4-difluoro-3-oxobutanoate. chemicalbook.com The reaction typically involves initial cooling followed by heating to drive the reaction to completion. chemicalbook.com A similar method for synthesizing ethyl 4,4-difluoroacetoacetate involves the reaction of two fluoracyl halides with ethyl acetate using a catalyst like sodium ethoxide or sodium methylate. google.com

Another important precursor is ethyl bromodifluoroacetate. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a key transformation. For instance, the condensation of ethyl bromodifluoroacetate with hydrocinnamaldehyde (B1666312) yields ethyl 2,2-difluoro-3-hydroxy-5-phenylpentanoate. prepchem.com This approach has also been utilized in the synthesis of α,α-difluoro-β-amino esters by reacting ethyl bromodifluoroacetate with imines. researchgate.netmdpi.com

Approaches from Pyruvic Acid Derivatives

Pyruvic acid and its derivatives serve as versatile starting materials for the synthesis of fluorinated compounds. mdpi.comwikipedia.org Ethyl pyruvate (B1213749) can be converted to S-ethyl 2-oxopropanethioate (EOP) by first preparing 2-oxopropanoyl chloride from pyruvic acid and then reacting it with ethanethiol. mdpi.com

A key transformation for introducing the difluoro group is the reaction of ethyl pyruvate with a deoxofluorinating agent. For example, reacting ethyl pyruvate with (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) can yield ethyl 2,2-difluoropropionate. chemicalbook.com This reaction is typically carried out at low temperatures. chemicalbook.com While this specific product is not the target compound, this methodology highlights the potential of using pyruvic acid derivatives and deoxofluorination to access α,α-difluoro esters.

Acylation Reactions with Fluoro-Containing Organometallic Reagents

The introduction of a difluoroacetyl group is a key challenge in the synthesis of this compound. One effective strategy involves the use of fluoro-containing organometallic reagents. A prominent two-step approach utilizes the Reformatsky reaction followed by an oxidation step.

The Reformatsky reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxyester. beilstein-journals.orgbyjus.comwikipedia.org In the context of synthesizing the precursor to this compound, ethyl bromodifluoroacetate is reacted with an appropriate aldehyde. The organozinc reagent, often referred to as a Reformatsky enolate, is prepared by treating the ethyl bromodifluoroacetate with zinc dust. wikipedia.org These zinc enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation. wikipedia.org The reaction proceeds through the insertion of zinc into the carbon-halogen bond, followed by coordination with the aldehyde and subsequent carbon-carbon bond formation. wikipedia.org An acidic workup then yields the corresponding β-hydroxy-α,α-difluoro ester. wikipedia.org

The subsequent step involves the oxidation of the secondary alcohol in the β-hydroxy-α,α-difluoro ester to the corresponding ketone, yielding the target this compound. A mild and efficient reagent for this transformation is the Dess-Martin periodinane (DMP). wikipedia.orgorganic-chemistry.org The oxidation is typically carried out under neutral pH at room temperature and offers high yields and chemoselectivity. wikipedia.org

Table 1: Two-Step Synthesis of this compound via Reformatsky Reaction and Oxidation

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Reformatsky Reaction | Ethyl bromodifluoroacetate, Aldehyde, Zinc dust, Inert solvent (e.g., THF) | Good |

| 2 | Oxidation | β-hydroxy-α,α-difluoro ester, Dess-Martin periodinane (DMP), Dichloromethane (DCM) | High |

Another classical approach to β-ketoesters is the Claisen condensation. fiveable.meyoutube.com This reaction involves the condensation of two ester molecules in the presence of a strong base. libretexts.org For the synthesis of a related compound, ethyl 4,4-difluoroacetoacetate, a process has been described that involves the reaction of ethyl difluoroacetate with ethyl acetate in the presence of sodium hydride. google.com However, this method can suffer from low yields. google.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and enhance safety. For the synthesis of this compound, several green approaches can be considered.

One significant green improvement is the replacement of hazardous reagents. For instance, a patented process for preparing fluorinated β-keto esters avoids the use of sodium hydride, which is highly flammable and produces explosive hydrogen gas. google.com This enhances the safety profile of the synthesis, a key tenet of green chemistry.

Phase-transfer catalysis (PTC) offers a green alternative to conventional homogeneous reactions. PTC facilitates reactions between reactants in immiscible phases (e.g., an organic substrate and an aqueous inorganic reagent) by using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt or a crown ether. google.com This can eliminate the need for hazardous and difficult-to-remove polar aprotic solvents like DMSO or DMF. google.com The application of PTC to the synthesis of this compound could allow for the use of more environmentally benign solvent systems.

The use of ionic liquids (ILs) as alternative reaction media is another promising green chemistry approach. auctoresonline.orgresearchgate.netresearchgate.netwiley-vch.denih.gov ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable solubility. auctoresonline.orgresearchgate.netnih.gov Their use can significantly reduce the emission of volatile organic compounds (VOCs). Furthermore, some ILs can be designed to be recyclable, further minimizing waste. organic-chemistry.org Research into the use of ionic liquids for the synthesis of fluorinated compounds is an active area, and their application could provide a more sustainable route to this compound. organic-chemistry.org

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Principle | Potential Advantages |

| Safer Reagents | Avoidance of hazardous materials like sodium hydride. | Increased operational safety, reduced risk of explosion. |

| Phase-Transfer Catalysis (PTC) | Facilitating reactions in biphasic systems. | Elimination of hazardous solvents, milder reaction conditions, easier work-up. |

| Ionic Liquids (ILs) | Use as alternative, non-volatile solvents. | Reduced VOC emissions, potential for catalyst and solvent recycling. |

Reactivity and Mechanistic Studies of Ethyl 2,2 Difluoro 3 Oxopropanoate

Electronic Influence of Geminal Fluorine Atoms on Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. nih.gov In the case of ethyl 2,2-difluoro-3-oxopropanoate, the two fluorine atoms at the C2 position exert a powerful influence on the molecule's reactivity. Fluorine's high electronegativity is a key factor, leading to strong inductive effects that propagate through the carbon skeleton. mdpi.com This electronic influence is fundamental to understanding the compound's chemical behavior. mdpi.com

The geminal difluoro group at the α-position functions as a potent electron-withdrawing group. This has a pronounced effect on the adjacent carbonyl centers of both the ketone and the ester moieties. The strong inductive (-I) effect of the fluorine atoms withdraws electron density from the neighboring carbons. This withdrawal of electrons makes the carbonyl carbons significantly more electron-deficient and therefore more electrophilic. mdpi.com

This enhanced electrophilicity increases the susceptibility of the carbonyl groups to attack by nucleophiles. The polarization of the carbon-fluorine bond is distinct from that of other carbon-halogen bonds, which may contribute to the unusual reactivity observed in fluorinated compounds. mdpi.com While conformational factors can sometimes counteract electronic effects in α-haloketones, the strong electron-withdrawing nature of the difluoro group is a dominant factor in increasing the reactivity of the carbonyl center toward nucleophilic attack. nih.gov

Krapcho Decarboxylation Reactions of this compound

The Krapcho decarboxylation is a synthetic procedure typically used for the decarboxylation of esters that have an electron-withdrawing group in the β-position. wikipedia.org This reaction is generally conducted in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, often with the addition of a salt such as lithium chloride or sodium chloride. wikipedia.orgchem-station.com

Recent research has demonstrated that α,α-difluoro-β-ketoesters, such as the methyl analogue of this compound, can undergo a Krapcho-type decarboxylation to generate valuable difluoroenolate intermediates. acs.orgnih.gov This process represents a novel method for accessing difluoroenolates, which are important synthons in medicinal chemistry for the introduction of the difluoromethylene (CF₂) group into bioactive molecules. acs.orgnih.gov

In a study utilizing mthis compound, the presence of the geminal difluoro substituents was found to be crucial for the decarboxylation to proceed. acs.org When the difluoro group was absent or replaced with dimethyl groups, the Krapcho decarboxylation was not observed under the same conditions. acs.org This highlights the essential role of the fluorine atoms in promoting this transformation. The reaction, promoted by Ytterbium triflate (Yb(OTf)₃), allows for the in-situ generation of the difluoroenolate, which can then be trapped by an electrophile, such as an aldehyde, in a subsequent aldol (B89426) reaction. acs.orgnih.gov

Table 1: Yb(OTf)₃-Promoted Decarboxylative Aldol Reaction of Mthis compound with Benzaldehyde (B42025)

| Entry | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaCl | Toluene | 100 | 18 | 46 |

| 2 | LiCl | Toluene | 100 | 18 | 42 |

| 3 | Yb(OTf)₃ | Toluene | 100 | 2 | 87 |

| 4 | Yb(OTf)₃ | 1,4-Dioxane | 100 | 3 | 82 |

Data sourced from a 2024 study on the decarboxylative aldol reaction of α,α-difluoro-β-keto esters. acs.org The study was performed on the methyl ester, but the reactivity is analogous for the ethyl ester.

The mechanism of the classic Krapcho decarboxylation involves the nucleophilic attack of a halide ion (e.g., Cl⁻) on the alkyl group of the ester in an Sₙ2 fashion. wikipedia.org This initial step results in dealkylation to form an alkyl halide and a carboxylate salt. The subsequent decarboxylation of the carboxylate anion is driven by the stability of the resulting carbanion, which is then protonated by a source like water to give the final product. wikipedia.org

In the case of the Yb(OTf)₃-promoted decarboxylation of 2,2-difluoro-3-oxopropanoate esters, the Lewis acid Yb(OTf)₃ is believed to activate the β-ketoester. chem-station.com This activation facilitates the decarboxylation, leading to the formation of a difluoroenolate intermediate. acs.org This process effectively serves as a method for C-CF₂ bond formation when coupled with an aldol reaction. acs.org The transformation is significant as it provides a direct route to difluoroenolate equivalents from stable α,α-difluoro-β-ketoester precursors. acs.orgnih.gov

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for nucleophilic addition reactions. nih.govlibretexts.org A wide range of nucleophiles can attack the carbonyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles commonly used for additions to carbonyl compounds. libretexts.org When reacting with esters, these reagents typically add twice. The first addition leads to an unstable hemiacetal intermediate which eliminates the ethoxide leaving group to form a ketone. A second equivalent of the organometallic reagent then rapidly adds to the newly formed ketone, and after an aqueous workup, a tertiary alcohol is produced. saskoer.ca

Given the structure of this compound, reaction with a Grignard or organolithium reagent would be expected to proceed via nucleophilic attack at the more electrophilic ketone carbonyl. However, the ester group is also susceptible to attack. The presence of acidic protons is a limitation for these powerful basic reagents, but this specific substrate lacks them. libretexts.org The reaction of this compound with organometallic reagents provides a pathway to tertiary alcohols containing a difluoromethylene unit. For example, reaction with methylmagnesium bromide would be expected to yield, after workup, 1,1-difluoro-2-methylpropane-2,3-diol, following two additions to the ketone and ester carbonyls respectively. Careful control of reaction conditions, such as using a less reactive organometallic reagent or a Weinreb amide derivative, would be necessary to achieve selective addition to only one of the carbonyl groups. saskoer.ca

Condensation Reactions Involving the Keto Group

The ketone functional group in this compound is a key site for condensation reactions, allowing for the formation of new carbon-carbon bonds.

One notable reaction is the decarboxylative aldol reaction . In this process, the ester undergoes decarboxylation to generate a difluoroenolate intermediate, which then reacts with an aldehyde. For instance, the reaction of a related compound, ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, with benzaldehyde in the presence of a trigger for Krapcho decarboxylation, such as NaCl, yields the corresponding aldol product. However, this reaction can be low-yielding, with the formation of decarboxylated side products. The choice of solvent is critical, with polar aprotic solvents like DMSO being commonly used.

Another important class of condensation reactions is the Knoevenagel condensation . This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group. While this compound itself does not have active methylene hydrogens, its keto group can react with various active methylene compounds in the presence of a basic catalyst, such as piperidine (B6355638) or a Lewis acid. researchgate.net The product is an α,β-unsaturated compound, formed through a nucleophilic addition followed by a dehydration step. researchgate.net The general scheme for a Knoevenagel condensation is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aldehyde/Ketone | Active Methylene Compound | Weak Base (e.g., amine) | α,β-unsaturated ketone |

Reactions with Nitrogen-Containing Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to attack by nitrogen-containing nucleophiles. These reactions are pivotal for the synthesis of various nitrogen-containing heterocyclic compounds.

A significant application is the synthesis of pyrazoles . The reaction of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classic method for preparing pyrazole (B372694) rings. fiveable.me For this compound, the reaction would proceed by initial nucleophilic attack of the hydrazine at the keto carbonyl, followed by cyclization and dehydration to form the pyrazole ring. The reaction is typically carried out in an acidic aqueous solution or with hydrazine salts. fiveable.me

Furthermore, multicomponent reactions involving this compound or similar β-ketoesters can lead to more complex heterocyclic systems. For example, the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can yield pyrano[2,3-c]pyrazole derivatives. nih.govresearchgate.net These reactions often proceed through a series of condensation and cyclization steps. nih.gov

The general approach to synthesizing pyrazoles from 1,3-dicarbonyl compounds is summarized in the table below.

| 1,3-Dicarbonyl Compound | Nitrogen Nucleophile | Key Steps | Heterocyclic Product |

| This compound | Hydrazine | Condensation, Cyclization, Dehydration | Difluoromethyl-substituted pyrazole |

Electrophilic Reactions and Derivatization

A key feature of this compound is the absence of α-hydrogens, which prevents the formation of an enolate at the α-position through simple deprotonation. This significantly influences its reactivity in electrophilic reactions compared to non-fluorinated β-ketoesters.

However, the enolate can be generated through other means, such as from a ketene (B1206846) intermediate, which can then participate in reactions with electrophiles. The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. libretexts.orgyoutube.com For this to occur with this compound, alternative methods of enolate generation would be necessary.

Another important electrophilic reaction is α-amination . This involves the reaction of an enolate with an electrophilic aminating agent to form a new carbon-nitrogen bond. nih.gov Various electrophilic aminating agents can be used, leading to the synthesis of α-amino acid derivatives. nih.gov Similar to alkylation, this would require a non-traditional approach to generate the necessary enolate from this compound.

The general principle of enolate alkylation is presented in the following table.

| Carbonyl Compound | Base | Electrophile | Product |

| Ketone/Ester | Strong Base (e.g., LDA) | Alkyl Halide | α-Alkylated Carbonyl Compound |

Radical Reactions Involving this compound

The difluoromethyl group in this compound can participate in radical reactions. For instance, related compounds like ethyl 2-bromo-2,2-difluoroacetate can undergo radical addition to vinyl ethers. These reactions are often mediated by reagents like sodium dithionite (B78146) (Na₂S₂O₄).

Visible light photoredox catalysis provides an environmentally friendly method for the difluoroalkylation of alkenes. Using a photoredox catalyst such as fac-Ir(ppy)₃, ethyl 2-bromo-2,2-difluoroacetate can react with alkenes under visible light irradiation to form difluoromethylenated products. The choice of base in these reactions can influence whether the product is a difluoromethylenated alkene or alkane.

Enantioselective Transformations

The prochiral keto group of this compound is a target for enantioselective transformations, leading to the synthesis of chiral building blocks.

Asymmetric reduction of the keto group is a prominent example. Enzyme-catalyzed reductions, using alcohol dehydrogenases (ADHs), can produce chiral secondary alcohols with high enantioselectivity. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of various prochiral ketones and β-keto esters. nih.gov These biocatalytic methods are valuable for producing enantiopure alcohols, which are important synthons for pharmaceuticals and other biologically active compounds. nih.gov

Another approach is the enantioselective protonation of an enolate. This can be achieved using chiral proton donors or through enzyme-catalyzed processes. nih.gov While direct deprotonation at the α-position is not possible for this compound, the enolate could potentially be generated via alternative routes, making enantioselective protonation a plausible, albeit challenging, transformation.

Furthermore, enantioselective alkylation of related fluoroenolates has been developed. For example, catalytic asymmetric alkylation of 3-fluorooxindoles with allylic acetates can produce 3,3-disubstituted fluorooxindoles with high enantio- and diastereoselectivity. This highlights the potential for developing similar enantioselective C-C bond-forming reactions with this compound.

The following table summarizes some enantioselective transformations applicable to β-keto esters.

| Transformation | Catalyst/Reagent | Product Type |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Chiral Hydroxy Ester |

| Enantioselective Protonation | Chiral Proton Donor | Chiral Keto Ester |

| Enantioselective Alkylation | Chiral Catalyst/Auxiliary | Chiral α-Alkylated Keto Ester |

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Fluorinated Molecules

Ethyl 2,2-difluoro-3-oxopropanoate is a valuable intermediate for creating more complex fluorinated structures. Its reactivity allows for stepwise and controlled modifications, leading to a variety of difluorinated products. For instance, it has been instrumental in the synthesis of CF2-containing bioactive molecules, such as agonists for the GABA-B receptor, which are important in drug design. nih.gov The compound's dual functionality enables sequential reactions, building molecular complexity from a relatively simple, fluorinated core.

Role in Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound is a potent reagent in several such transformations, primarily through the generation of difluoroenolate intermediates.

A significant application of this compound is in aldol (B89426) reactions. Difluoroenolates can be generated in situ from this precursor, which then react with various aldehydes and ketones. One novel method involves a ytterbium(III) triflate-promoted Krapcho decarboxylation of the parent compound to generate the difluoroenolate, which immediately undergoes an aldol condensation. nih.gov This one-pot procedure is efficient and applicable to a wide range of carbonyl compounds. nih.gov The reaction between lithium enolates derived from difluoroketones and non-enolisable aldehydes also proceeds smoothly to give difluoroaldol adducts in good yields. rsc.org

Table 1: Examples of Aldol Reactions with in situ Generated Difluoroenolates

| Aldehyde/Ketone | Product | Yield | Reference |

| Benzaldehyde (B42025) | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | Good | nih.govrsc.org |

| Various Carbonyls | Corresponding β-hydroxy difluoroesters | Not specified | nih.gov |

This table illustrates the utility of this compound in forming new carbon-carbon bonds via aldol reactions.

While direct cross-coupling of this compound is less common, its derivatives are valuable partners in these reactions. The difluoromethyl group is a key component in many molecules synthesized via cross-coupling. For example, related difluoromethyl compounds are used in copper-catalyzed cyclopropenation of alkynes, demonstrating the importance of the difluoromethyl carbene in forming new C-C bonds. researchgate.net The development of methods for generating difluoromethyl radicals from such precursors opens avenues for their use in various coupling strategies.

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, provides a powerful method for C-C bond formation. wikipedia.orgbyjus.com While this compound itself is not a classic Reformatsky reagent, closely related compounds like ethyl bromodifluoroacetate are widely used. These reactions generate a zinc enolate (a Reformatsky enolate) which then adds to aldehydes or ketones to form β-hydroxy esters. wikipedia.orglibretexts.org This methodology has been extended to the synthesis of chiral α,α-difluoro-β-amino esters through aza-Reformatsky reactions. beilstein-journals.org The organozinc reagents are less reactive than their lithium or magnesium counterparts, which prevents undesired side reactions like self-condensation of the ester. wikipedia.orglibretexts.org

Precursor for Diverse Fluorinated Building Blocks

Beyond its direct use in bond-forming reactions, this compound is a precursor for other synthetically useful fluorinated molecules.

The compound is a key starting material for creating molecules containing the difluoromethylene (CF2) group. Through various synthetic manipulations, the keto-ester functionality can be transformed while retaining the crucial CF2 unit. For example, reactions can lead to the formation of difluoromethylphosphonate-substituted nitrogen heterocycles. researchgate.net This highlights its role as a foundational block upon which more elaborate difluorinated structures can be built, contributing significantly to the library of available fluorinated compounds for various applications, including medicinal chemistry and materials science. nih.gov

Formation of Fluorinated Heterocycles

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of therapeutic agents. The incorporation of fluorine into these rings can enhance metabolic stability, binding affinity, and bioavailability. This compound, with its 1,3-dicarbonyl-like reactivity, is an excellent precursor for the synthesis of various fluorinated heterocycles.

The general strategy involves the condensation of the β-ketoester with a binucleophilic reagent, leading to the formation of a five- or six-membered ring. For instance, the reaction with hydrazine (B178648) or its derivatives can yield fluorinated pyrazoles. While direct literature on this compound is specific, analogous reactions with similar difluorinated β-ketoesters and related compounds are well-documented. For example, the synthesis of fluoropyrazoles has been achieved by reacting α,α-difluoro-β-ketoesters with hydrazine. researchgate.net Similarly, difluoro-β-ketonitriles react with hydrazine to produce 4-fluoropyrazoles. researchgate.net A patent for the related compound, ethyl difluoroacetoacetate, explicitly states its utility in preparing heterocyclic derivatives such as pyrazoles, pyrimidines, and pyridines. google.com

The synthesis of fluorinated pyrimidines is another important application. These can be prepared by reacting the difluoro-β-ketoester with amidines. A study on the synthesis of 4-amino-5-fluoropyrimidines utilized a β-fluoroenolate salt, a synthon conceptually related to the enolate of this compound, in reactions with amidine hydrochlorides, achieving excellent yields under mild conditions. nih.gov This highlights the potential of gem-difluoro-β-ketoesters as substrates for similar cyclocondensation reactions. The general reaction schemes for these transformations are illustrated below:

Table 1: Synthesis of Fluorinated Heterocycles from Difluorinated Precursors

| Heterocycle | Reagents | Reaction Type | Reference |

|---|---|---|---|

| Fluorinated Pyrazoles | α,α-Difluoro-β-ketoesters, Hydrazine | Cyclocondensation | researchgate.net |

| 4-Fluoropyrazoles | Difluoro-β-ketonitriles, Hydrazine | Cyclocondensation | researchgate.net |

| Fluorinated Pyrimidines | β-Fluoroenolate salt, Amidines | Cyclocondensation | nih.gov |

Contributions to Strategic Drug Design (focus on synthetic methodology)

The introduction of gem-difluoro groups is a widely used strategy in drug design to create metabolically stable isosteres of carbonyl groups or to modulate the electronic properties of a molecule. This compound serves as a key building block in synthetic methodologies aimed at producing fluorinated drug candidates. The presence of the difluoromethylene unit can block oxidative metabolism at that position, leading to improved pharmacokinetic profiles. beilstein-journals.org

A significant contribution of this synthetic methodology is in the preparation of fluorinated pyrazole-containing compounds, which are known for their diverse biological activities. For instance, the non-steroidal anti-inflammatory drug (NSAID) Celecoxib contains a trifluoromethyl-substituted pyrazole (B372694) ring, demonstrating the importance of fluorinated pyrazoles in medicine. researchgate.net Synthetic routes to such compounds often rely on the cyclocondensation of fluorinated β-dicarbonyl compounds. Ethyl difluoroacetoacetate, an isomer of the title compound, is a known intermediate for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial component of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides like fluxapyroxad (B1673505) and bixafen. google.com

Development of Novel Reaction Methodologies

The unique reactivity of α,α-difluoro-β-ketoesters has spurred the development of new synthetic methods. A notable example is the decarboxylative aldol reaction of these esters. acs.orgnih.gov In a novel transformation, an α,α-difluoro-β-ketoester, in the presence of a Lewis acid like Yb(OTf)₃, can undergo a Krapcho-type decarboxylation to generate a formal difluoroenolate equivalent. This enolate can then react with various carbonyl compounds in an aldol reaction to form a C-CF₂ bond. acs.orgnih.gov This method provides a direct route to α,α-difluoro-β-hydroxy ketones, which are valuable synthetic intermediates. acs.org

Table 2: Decarboxylative Aldol Reaction of a Methyl α,α-difluoro-β-keto Ester

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Methyl α,α-difluoro-β-propanoate | Benzaldehyde | Yb(OTf)₃, NaCl | 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | acs.orgnih.gov |

Another area of development is the direct fluorination of β-ketoesters to produce their difluorinated counterparts. A method has been reported for the direct fluorination of 1,3-ketoester derivatives using fluorine gas in the presence of quinuclidine (B89598). beilstein-journals.orgnih.gov The quinuclidine is proposed to generate a fluoride (B91410) ion in situ, which facilitates the enolization process, and an electrophilic N-F fluorinating agent that reacts with the enol species. beilstein-journals.orgnih.gov While this method synthesizes, rather than uses, difluoro-β-ketoesters, it represents a novel approach to accessing these important building blocks.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for ethyl 2,2-difluoro-3-oxopropanoate was found.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data for this compound is not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR spectral data for this compound is not available in the reviewed sources.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Specific ¹⁹F NMR spectral data for this compound is not available in the reviewed sources.

Mass Spectrometry (MS)

No experimental MS data for this compound was found.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data for this compound is not available in the reviewed sources.

Electron Ionization (EI) and Electrospray Ionization (ESI)

Specific EI or ESI mass spectrometry data for this compound is not available in the reviewed sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts. A key feature of β-keto esters is their potential to exist as a mixture of keto and enol tautomers. This equilibrium would be reflected in the IR spectrum.

The keto form would be characterized by two distinct carbonyl (C=O) stretching vibrations: one for the ester and one for the ketone. The ester C=O stretch typically appears in the region of 1750-1735 cm⁻¹, while the ketone C=O stretch is expected around 1725-1705 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the α-carbon can influence the position of these bands.

In the enol form, the ketone C=O is replaced by a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group, which is often involved in an intramolecular hydrogen bond with the ester carbonyl. This would lead to a broad O-H stretching band in the region of 3200-2500 cm⁻¹. The C=C stretching vibration of the enol would appear around 1650-1600 cm⁻¹, and the hydrogen-bonded ester C=O stretch would be shifted to a lower frequency, typically in the 1650-1630 cm⁻¹ range. The C-F stretching vibrations are expected in the fingerprint region, generally between 1100 and 1000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Keto | 1750-1735 |

| C=O (Ketone) | Keto | 1725-1705 |

| O-H (intramolecular H-bond) | Enol | 3200-2500 (broad) |

| C=O (Ester, H-bonded) | Enol | 1650-1630 |

| C=C | Enol | 1650-1600 |

| C-F | Both | 1100-1000 |

X-ray Crystallography for Structural Elucidation of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of the parent this compound might be challenging, its derivatives can often be crystallized and their structures elucidated. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the compound's chemical behavior.

For derivatives of this compound, X-ray crystallography can unequivocally establish which tautomer (keto or enol) exists in the solid state. For instance, a study on ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, a structurally related compound, revealed that it exists entirely in the enol form in the crystalline state. researchgate.net The analysis of such crystal structures would detail the planarity of the enol system and the geometry of the intramolecular hydrogen bond.

Furthermore, X-ray crystallography can reveal how the difluoromethyl group and the ethyl ester moiety are oriented in space and how the molecules pack in the crystal lattice. This information is crucial for understanding the physical properties of the substance and for designing new materials with specific properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for these purposes.

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to separate it from starting materials, byproducts, and solvents. The choice of the capillary column is critical for achieving good separation. A column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-dimethylpolysiloxane, is often a good starting point. mdpi.com The temperature program of the GC oven would be optimized to ensure adequate separation of all components within a reasonable time. The flame ionization detector (FID) is a common choice for quantification, while a mass spectrometer (MS) allows for the identification of the separated components based on their mass spectra. mdpi.comjmaterenvironsci.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For purity assessment, reversed-phase HPLC is a common choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A UV detector is typically used for detection, as the carbonyl groups in this compound will absorb UV light. For the isolation of the compound, semi-preparative or preparative HPLC can be employed, using larger columns and higher flow rates to handle larger sample quantities. guidechem.com

Other chromatographic techniques, such as flash column chromatography, are also valuable for the purification of this compound on a larger scale. In this technique, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel, and the sample is eluted with a suitable solvent system of increasing polarity.

Table 2: Chromatographic Techniques for this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector (Example) | Application |

| Gas Chromatography (GC) | 5% Phenyl-dimethylpolysiloxane | Helium | Flame Ionization (FID), Mass Spectrometry (MS) | Purity Assessment, Identification of Volatile Impurities |

| High-Performance Liquid Chromatography (HPLC) | C18 | Water/Acetonitrile Gradient | UV-Vis | Purity Assessment, Isolation |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | - | Preparative Isolation |

Computational Chemistry Studies of Ethyl 2,2 Difluoro 3 Oxopropanoate

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical studies are fundamental to understanding the electronic landscape of a molecule like ethyl 2,2-difluoro-3-oxopropanoate. The introduction of two fluorine atoms at the α-position to the carbonyl groups has profound electronic consequences. These atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-fluorine bonds and influences the electron distribution across the entire molecule.

Key Electronic Features:

Increased Electrophilicity: The primary impact of the difluoro group is the significant increase in the electrophilicity of the adjacent carbonyl carbons (both the keto and ester functionalities). This makes the molecule more susceptible to nucleophilic attack at these positions.

Modified Keto-Enol Tautomerism: The electron-withdrawing nature of the fluorine atoms is expected to influence the keto-enol equilibrium. While β-dicarbonyl compounds typically exhibit a notable enol content, the difluorination at the α-carbon can alter the relative stabilities of the tautomers.

Altered Bond Strengths and Lengths: The C-F bonds are exceptionally strong. The C-C bonds adjacent to the CF2 group will be influenced by the inductive effects, potentially altering their lengths and strengths compared to non-fluorinated analogues.

Reactivity: The heightened electrophilicity of the carbonyl carbons suggests that this compound would be a valuable substrate in reactions involving nucleophilic addition. Furthermore, the acidity of the protons on the methyl group of the propanoyl chain might be slightly affected. In related fluorinated ketones, the enol form is often the reactive species in fluorination reactions. cwu.edu

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for exploring reaction mechanisms. For this compound, DFT calculations can be employed to map out the potential energy surfaces of various chemical transformations.

For instance, in the context of a nucleophilic addition to one of the carbonyl groups, DFT calculations could elucidate the following:

Transition State Geometries and Energies: Identifying the structure and energy of the transition state is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

Reaction Intermediates: The calculations can identify and characterize any intermediates that may be formed along the reaction pathway, such as tetrahedral intermediates in carbonyl additions.

In studies of similar fluorinated β-keto esters, DFT calculations using functionals like B3LYP have been employed to investigate reaction mechanisms and stereoselectivity. For example, in the design of novel antibacterial β-keto esters, DFT at the M06-2x/6-311+G(d,p) level was used to analyze the reactivity of the compounds, focusing on their susceptibility to nucleophilic attack. acs.org Such studies provide a framework for how the reaction pathways of this compound could be computationally explored.

Conformation Analysis and Conformational Preferences

The relative energies and dipole moments of different conformers of 1,3-difluoropropane (B1362545) are presented in the table below. The conformers are described by the dihedral angles of the two C-C-C-F linkages.

| Conformer | Relative Energy (kJ/mol) in Vacuum | Dipole Moment (D) in Vacuum | Relative Energy (kJ/mol) in Chloroform (SMD) | Population (%) in Chloroform (SMD) |

|---|---|---|---|---|

| gg(l) | 0.00 | 3.06 | 0.00 | 68.9 |

| ag | 3.22 | 2.92 | 1.71 | 29.2 |

| aa | 8.66 | 0.00 | 6.06 | 0.6 |

| gg(u) | 11.21 | 4.27 | 4.85 | 1.3 |

Data sourced from a computational study on 1,3-difluoropropane by Poole et al. (2024). nih.gov 'g' denotes a gauche conformation and 'a' denotes an anti conformation. 'l' and 'u' refer to 'like' and 'unlike' signs of the dihedral angles.

For this compound, similar conformational preferences would be expected to be influenced by the orientation of the ethyl ester group and the methyl ketone group relative to the difluorinated carbon. The presence of the polar carbonyl groups would likely lead to different dipole moments for the various conformers, and solvent polarity would play a significant role in their relative stabilities.

Molecular Dynamics Simulations to Understand Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a condensed phase, such as in a solvent. bldpharm.com These simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules over time, providing insights that are not accessible from static quantum mechanics calculations in a vacuum or with implicit solvent models.

For this compound, MD simulations could be used to investigate:

Solvation Structure: How do solvent molecules arrange themselves around the solute? The simulations can reveal the structure of the solvation shells around the polar carbonyl groups and the more nonpolar hydrocarbon portions of the molecule.

Conformational Dynamics: MD simulations can track the transitions between different conformers in solution, providing information on the flexibility of the molecule and the energy barriers to rotation around its single bonds.

Solvent Effects on Reactivity: By simulating the molecule in different solvents, one can understand how the solvent influences the molecule's conformational equilibrium and, consequently, its accessibility for reaction. For example, a polar solvent might stabilize a more polar conformer, which could be more or less reactive depending on the specific reaction.

Recent research has highlighted the importance of combining MD simulations with data-centric approaches to better understand solvent effects on reaction rates and selectivity. bldpharm.com While specific MD studies on this compound are not documented, the methodologies are well-established for providing a detailed, dynamic picture of its behavior in solution.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The current multi-step syntheses of ethyl 2,2-difluoro-3-oxopropanoate and related α,α-difluoro-β-ketoesters often rely on harsh reagents and generate significant waste, prompting a shift towards more sustainable methodologies. Future research will prioritize the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Key areas of focus will include:

Catalytic Fluorination: Moving away from stoichiometric fluorinating agents like Selectfluor to catalytic methods will be a major goal. This could involve developing novel transition-metal catalysts or organocatalysts capable of performing direct difluorination on precursor molecules under milder conditions.

Renewable Starting Materials: Investigating routes that begin from biomass-derived feedstocks instead of petroleum-based starting materials would significantly improve the sustainability profile of the compound.

Atom Economy: Designing synthetic sequences that maximize the incorporation of atoms from reactants into the final product is crucial. This involves minimizing the use of protecting groups and choosing reactions that generate fewer byproducts. For instance, processes like the direct esterification of difluoro N,N-diethylacetamide with ethanol (B145695) could be further optimized. google.com

Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) which have been studied with related fluorinated esters, could offer highly selective and environmentally benign synthetic alternatives. Research into enzymes that can catalyze the key bond-forming steps in the synthesis of this compound is a promising frontier.

Exploration of Novel Reaction Pathways and Catalytic Systems

While this compound is a versatile intermediate, its full synthetic potential has yet to be unlocked. Future research will undoubtedly focus on discovering new reactions and developing advanced catalytic systems to control the reactivity of this polyfunctional molecule.

Anticipated research directions include:

Asymmetric Catalysis: Developing catalytic asymmetric reductions, aldol (B89426) reactions, and other transformations will be critical for producing enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals. The use of transition-metal catalysts like Ru-BINAP has shown promise in related systems and could be adapted.

Difluoromethylphosphonate Synthesis: New procedures for creating difluoromethylphosphonate-substituted heterocycles have been developed from related ketoesters, indicating a pathway for creating novel classes of compounds with potential biological activity. researchgate.net

Multi-component Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key component would provide rapid access to complex molecular architectures, as has been demonstrated with similar fluorinated building blocks. researchgate.net

Novel Heterocycle Synthesis: Expanding on known reactions, such as those with arylidenemalononitriles, to create a wider diversity of pyran, piperidine (B6355638), and other heterocyclic systems is an active area of investigation. researchgate.net

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. vapourtec.com The synthesis and application of this compound are well-suited for this technology.

Future research will likely involve:

Safer Synthesis: Fluorination reactions can be highly energetic. Performing them in a continuous flow reactor enhances heat transfer and minimizes the volume of hazardous material at any given moment, significantly reducing the risk of thermal runaway. vapourtec.com

Process Optimization and Automation: Flow chemistry allows for the rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal parameters. vapourtec.com This can be coupled with machine learning algorithms to accelerate process development. vapourtec.com

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous sequence without isolating intermediates (telescoping) can dramatically improve efficiency. mdpi.com A flow setup could, for example, synthesize this compound and then directly use it in a subsequent heterocycle-forming reaction.

Gas-Liquid Reactions: Reactions involving gaseous reagents, which can be challenging in batch processes, are often more efficient and controllable in flow reactors, such as specialized tube-in-tube reactors. illinois.edu

Expansion of Applications in Material Science and Agrochemistry

The incorporation of fluorine atoms often imparts unique and desirable properties to organic molecules, such as increased thermal stability, chemical resistance, and metabolic stability. These benefits make this compound a promising building block for new materials and agrochemicals.

Future research in this area will explore:

Fluorinated Polymers: The compound can serve as a monomer or a precursor to monomers for the synthesis of advanced fluoropolymers. These materials could find applications in high-performance coatings, membranes, and specialty plastics due to their anticipated enhanced mechanical and thermal properties. For instance, related difluoro-diamines have been investigated for creating reverse osmosis membranes. google.com

Agrochemicals: The difluoromethyl group is a key component in many modern fungicides, herbicides, and insecticides. This compound provides a scaffold for the synthesis of novel active ingredients. The use of nucleophilic aromatic substitution (SNAr) reactions, common in the agrochemical industry, could be applied to derivatives of this compound. vapourtec.com

Liquid Crystals and Organic Electronics: The unique electronic properties conferred by the gem-difluoro group could be exploited in the design of new liquid crystalline materials or organic semiconductors.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deep, fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and rationally designing new ones. Modern analytical and computational tools are poised to provide unprecedented insight.

Key areas for future investigation include:

Computational Chemistry: Quantum chemical calculations, such as Molecular Electron Density Theory (MEDT), can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity and stereoselectivity. nih.gov This can help differentiate between proposed mechanisms, such as stepwise zwitterionic pathways versus concerted cycloadditions. nih.gov

In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy allow for the real-time monitoring of reactions. This can lead to the direct observation of transient intermediates and provide valuable kinetic data, helping to elucidate complex reaction networks.

Kinetics and Isotope Effects: Detailed kinetic studies, including the measurement of kinetic isotope effects, can provide crucial information about rate-determining steps and the nature of transition states.

Crystallographic Analysis: X-ray crystallography of reaction products and stable intermediates provides unambiguous confirmation of their three-dimensional structure, which is vital for understanding stereochemical outcomes. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,2-difluoro-3-oxopropanoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via a one-pot decarboxylative aldol reaction using Yb(OTf)₃ as a catalyst. Key parameters include:

- Catalyst Loading : 10 mol% Yb(OTf)₃ promotes efficient Krapcho decarboxylation of the precursor.

- Solvent Optimization : Anhydrous THF or DMF improves reaction homogeneity and yield.

- Temperature Control : Maintaining 80–100°C ensures complete decarboxylation while avoiding side reactions.

- Precursor Stability : Use bench-stable 2,2-difluoro-3-oxopropanoate derivatives to minimize hygroscopicity issues .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR Analysis : Look for characteristic splitting patterns due to fluorine coupling. For example, the ethyl group (CH₂CH₃) typically appears as a quartet (δ ~4.3 ppm, J = 7.1 Hz) and triplet (δ ~1.3 ppm). Fluorine-induced splitting in adjacent protons (e.g., α-H) may show doublets of doublets (J = ~48.9 Hz for geminal F atoms) .

- ¹⁹F NMR : Peaks between δ -110 to -120 ppm confirm the presence of difluoro groups.

- IR Spectroscopy : Strong carbonyl stretches (C=O) near 1740 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How does the difluoro substitution at the α-position influence the compound’s reactivity in aldol reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₂ group stabilizes the enolate intermediate, enhancing nucleophilicity.

- Steric Effects : Fluorine’s small size allows tight transition states, improving regioselectivity in aldol adducts.

- Mechanistic Insight : Yb(OTf)₃ facilitates decarboxylation to generate a difluoroenolate, which reacts with aldehydes/ketones to form β-hydroxy esters. Competitive pathways (e.g., over-decarboxylation) can be minimized by controlling reaction time and temperature .

Q. How can researchers resolve contradictions in reaction yields or selectivity when using this compound in multi-step syntheses?

- Methodological Answer :

- Controlled Experiments : Vary one parameter at a time (e.g., catalyst, solvent) to isolate contributing factors.

- Isotopic Labeling : Use ¹³C-labeled substrates to track carbon flow and identify side reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition-state energies and explain selectivity trends.

- Byproduct Analysis : Employ LC-MS or GC-MS to detect minor impurities affecting yield .

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

- Methodological Answer :

- Drug Design : The CF₂ group mimics carbonyl or methylene groups in drug targets, enhancing metabolic stability. Example: Synthesis of GABAB agonists involves aldol adducts of this compound to introduce fluorine at critical positions.

- Scale-Up Strategies : Optimize solvent-free mechanochemical methods (e.g., ball milling) for greener synthesis, achieving >95% purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.